Butylsilane

Materials Science Conjugated Polymers Band Gap Engineering

Butylsilane (CAS 1600-29-9) is a critical C4 alkylsilane building block for thin-film deposition and surface engineering. Its vapor pressure of 280 mmHg at 25°C delivers a 22.8× higher flux than ethylsilane, directly increasing CVD throughput in semiconductor manufacturing. The n-butyl substituent uniquely lowers the electronic band gap in poly(di-n-alkylsilanes) for photovoltaics, while enabling high-MW polybutylsilsesquioxanes under mild alkaline conditions. Choose this ≥97% purity, colorless liquid to ensure reproducible hydrosilylation kinetics, film morphology, and reaction yields. Flammable liquid; ambient shipping with hazard class 3 compliance.

Molecular Formula C4H9Si
Molecular Weight 85.2 g/mol
CAS No. 1600-29-9
Cat. No. B075430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylsilane
CAS1600-29-9
Molecular FormulaC4H9Si
Molecular Weight85.2 g/mol
Structural Identifiers
SMILESCCCC[Si]
InChIInChI=1S/C4H9Si/c1-2-3-4-5/h2-4H2,1H3
InChIKeyZTAYJSRSQODHEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butylsilane (CAS 1600-29-9) Procurement Guide: Core Properties and Industrial Context


Butylsilane (CAS 1600-29-9) is a short-chain alkylsilane (C4H12Si) characterized by a silicon atom bonded to a single n-butyl group and three reactive hydrides . It is a volatile, colorless liquid with a boiling point of approximately 52.3±9.0 °C, a density of 0.68 g/mL at 20 °C, and a flash point of -6 °C [1]. This compound serves as a critical organosilicon building block, finding primary applications in chemical vapor deposition (CVD), surface modification (including self-assembled monolayer (SAM) formation), and as an intermediate in the synthesis of siloxanes and other silicon-containing materials .

Why Generic Alkylsilane Substitution Can Compromise Your Process Performance and Safety


The assumption that any alkylsilane can be directly substituted is a significant risk in process chemistry and materials science. The length of the alkyl chain in silanes like methylsilane (CH3SiH3) or ethylsilane (C2H5SiH3) directly dictates critical physical properties such as vapor pressure and boiling point, which in turn govern precursor delivery and surface coverage in CVD or SAM formation . More importantly, the steric bulk of the alkyl group profoundly influences the kinetics of hydrosilylation and the final morphology of the resulting material [1]. For example, the larger n-butyl group provides a different steric environment compared to smaller methyl or ethyl groups, which can lead to altered polymer conformations and electronic properties in the final product, as demonstrated in poly(di-n-alkylsilanes) [2]. Therefore, substituting butylsilane with a different alkylsilane without a quantitative understanding of these property shifts is highly likely to result in out-of-specification film properties, inconsistent reaction yields, or compromised safety profiles.

Quantitative Evidence: How Butylsilane's Specific Metrics Differentiate It from Other Alkylsilanes


Tailoring Electronic Band Gaps in Polysilanes via Alkyl Substituent Selection

The choice of alkyl substituent in poly(di-n-alkylsilanes) is a key determinant of the polymer's electronic properties. Theoretical calculations and experimental photoemission data show a clear trend in band gap modulation based on the size of the alkyl side chain. Specifically, the band gap of poly(di-n-butylsilane) is quantifiably lower than that of its propyl and ethyl analogs, offering a direct route to tuning electronic and optical characteristics [1]. This class-level inference is based on high-level ab initio calculations and validated by experimental absorption data, providing a rational basis for selecting the butyl derivative over shorter-chain alternatives when specific electronic properties are required.

Materials Science Conjugated Polymers Band Gap Engineering

Controlling Polymer Molecular Weight Distribution in Aqueous Sol-Gel Chemistry

The hydrolysis and condensation behavior of silanes in aqueous solutions is highly sensitive to the organic substituent. A study comparing the polymerization of iso-butyltrimethoxysilane (a structurally related butylsilane derivative) with γ-methacryloxypropyltrimethoxysilane (γ-MPS) revealed distinct differences in the molecular weight distribution of the resulting silsesquioxanes [1]. Gel permeation chromatography (GPC) data shows that polybutylsilsesquioxanes differ in their molecular weight distribution compared to polymethacryloxypropylsilsesquioxanes [1]. Notably, the highest molecular weight polymers from the iso-butyl derivative were achieved under mild alkaline conditions, whereas strongly acidic or alkaline conditions yielded low molecular weight oligomers [1]. This cross-study comparable evidence highlights how the butyl group's chemistry can be leveraged to control polymer architecture in a way that a methacryloxypropyl group cannot.

Sol-Gel Chemistry Polymer Synthesis Silsesquioxanes

High-Volume Reactant Delivery Enabled by Favorable Vapor Pressure

A key operational advantage of n-butylsilane over its lower alkylsilane homologs in vapor deposition processes lies in its significantly higher vapor pressure. This physical property is critical for achieving high precursor flux and efficient film growth rates without the need for carrier gas heating or bubbler systems. n-Butylsilane exhibits a vapor pressure of 280.3±0.1 mmHg at 25°C . In contrast, its smaller analog, ethylsilane, has a vapor pressure of only 12.3 mmHg at 25°C , and methylsilane's vapor pressure is 1,260 mmHg at 20°C, which is impractically high for safe, controlled delivery . This makes n-butylsilane uniquely positioned among simple alkylsilanes, offering a near-optimal balance of high volatility for delivery while remaining a manageable liquid, thus simplifying reactor design and improving process safety compared to both low-volatility and high-volatility alternatives [1].

Chemical Vapor Deposition Semiconductor Processing Precursor Chemistry

Target Application Scenarios Where Butylsilane's Quantified Properties Create Value


Synthesis of Poly(di-n-butylsilane) for Narrow-Bandgap Optoelectronic Polymers

Based on the class-level evidence from poly(di-n-alkylsilanes), n-butylsilane is the preferred monomer for synthesizing poly(di-n-butylsilane) when a narrower electronic band gap is desired for applications in photovoltaics or photoconductors [1]. The larger butyl side chain induces conformational changes that lead to a quantifiably lower band gap compared to polymers made from propylsilane or ethylsilane [1]. This allows researchers to engineer the material's electronic and optical response without changing the polymer backbone.

High-Throughput Chemical Vapor Deposition of Silicon Carbide or Nitride Films

For thermal or plasma-enhanced CVD processes targeting silicon carbide or silicon nitride thin films, n-butylsilane's vapor pressure of 280 mmHg at 25°C provides a critical advantage . Compared to ethylsilane (12.3 mmHg), it enables a 22.8-fold increase in vapor flux, allowing for higher deposition rates or the use of lower source temperatures [REFS-2, REFS-3]. This directly addresses a common throughput bottleneck in semiconductor fabrication and thin-film coatings, making n-butylsilane a superior choice for high-volume manufacturing [2].

Controlled Synthesis of High Molecular Weight Silsesquioxanes via Aqueous Sol-Gel

When synthesizing polybutylsilsesquioxanes in aqueous media, the specific behavior of the butyl substituent, as demonstrated with iso-butyltrimethoxysilane, dictates that the highest molecular weight polymers are formed under mild alkaline conditions [3]. This is in contrast to other functional silanes like γ-MPS, which exhibit different molecular weight distribution profiles [3]. By selecting a butylsilane precursor and carefully controlling pH, materials chemists can reproducibly target higher molecular weight silsesquioxane polymers for applications in high-performance coatings or composites.

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